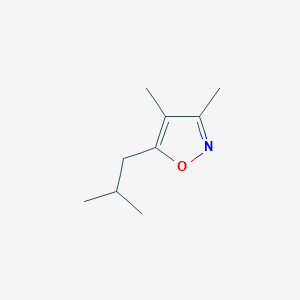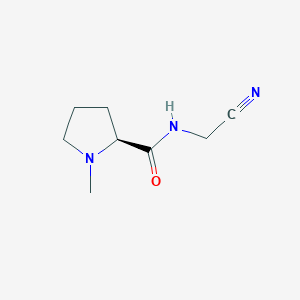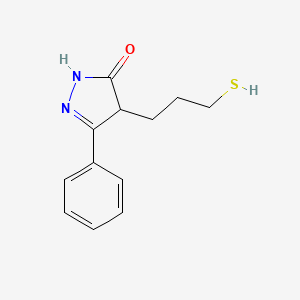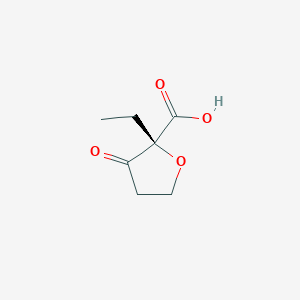
(R)-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylic acid group, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the use of enantioselective catalytic reactions to introduce the chiral center. For example, the enantioselective addition of arylboronic acids to N-heteroaryl ketones can be employed to obtain chiral α-heteroaryl tertiary alcohols, which can then be further transformed into the desired compound .
Industrial Production Methods
Industrial production of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid typically involves large-scale catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxylic acid: A related compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: Another similar compound with two carboxylic acid groups on a furan ring.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar tetrahydrofuran ring structure but different substituents.
Uniqueness
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a chiral building block in organic chemistry.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(2R)-2-ethyl-3-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-2-7(6(9)10)5(8)3-4-11-7/h2-4H2,1H3,(H,9,10)/t7-/m1/s1 |
Clave InChI |
STJFNNHBULOBFB-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@@]1(C(=O)CCO1)C(=O)O |
SMILES canónico |
CCC1(C(=O)CCO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
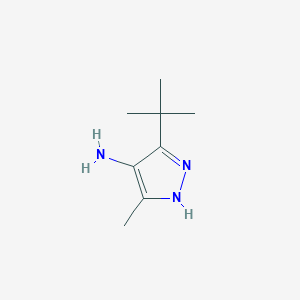
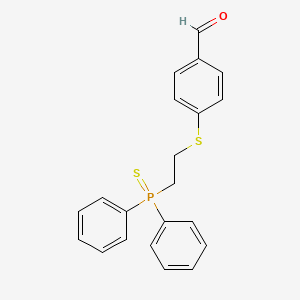
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)



